1-(3,4-dimethoxybenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea
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Description
1-(3,4-dimethoxybenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C17H24N4O3 and its molecular weight is 332.404. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
Research has demonstrated the use of urea derivatives in facilitating the synthesis of highly functionalized compounds. For example, urea catalysts have been utilized in the one-pot synthesis of pyrano[2,3-c]pyrazole derivatives, indicating their role in promoting efficient chemical transformations, including domino Knoevenagel condensation, Michael addition, and ring opening and closing reactions (Li et al., 2017).
Antitumor Agents
Compounds containing urea or pyrazole moieties have been synthesized and evaluated for their antitumor activities. Research shows the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as potential anti-tumor agents, highlighting their effectiveness against certain cancer cell lines (Nassar et al., 2015).
Structural and Functional Analysis
Investigations into the crystal structure of related compounds, such as azimsulfuron, provide insights into their molecular geometry, intermolecular interactions, and potential applications in areas like herbicide development (Jeon et al., 2015).
Molecular Dynamics and Reactivity
Studies on Schiff bases tethered with triazole and pyrazole rings have explored their reactive properties, antioxidant, and α-glucosidase inhibitory activities. Such research underscores the versatility of these compounds in medicinal chemistry and their potential for developing new therapeutic agents (Pillai et al., 2019).
Environmental and Material Science
The gelation properties of certain urea derivatives in response to various anions and solvents have been studied, revealing their potential in tuning the physical properties of materials for specific applications (Lloyd & Steed, 2011).
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3,5-dimethylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-12-9-13(2)21(20-12)8-7-18-17(22)19-11-14-5-6-15(23-3)16(10-14)24-4/h5-6,9-10H,7-8,11H2,1-4H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPBHPAFWGZPGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NCC2=CC(=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.